1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
Description
This compound (CAS: 2034498-57-0) is a heterocyclic molecule featuring a piperidine core substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and an indol-3-yl ethanone moiety at the 1-position. Its molecular formula is C₁₈H₁₇BrF₃N₃O₂, with a molecular weight of 444.25 g/mol .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJGNZRNPLVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine component can be synthesized through the bromination of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromopyrimidine.
Coupling with Indole: The final step involves coupling the piperidine-bromopyrimidine intermediate with an indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromopyrimidine component can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of piperidine derivatives with reduced bromopyrimidine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, while the indole component can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their physicochemical and pharmacological properties.
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one
- Key Differences: Replaces the 5-bromopyrimidin-2-yl group with a 2,6-dimethylpyrimidin-4-yl moiety. Substitutes the ethanone-linked indole with an indol-3-ylsulfanyl group.
- The sulfanyl linker may alter electronic properties, affecting binding affinity in biological systems. Molecular weight: 396.51 g/mol (vs. 444.25 g/mol for the target compound) .
RCS-8 Regioisomers
- Key Differences: Methoxy-substituted benzyl groups at varying positions (ortho, meta, para) on the ethanone backbone. Example: 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(4-methoxyphenyl)ethan-1-one.
- Impact :
Piperazine-Linked Indolyl Derivatives
- Examples :
- 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-bromobenzoyl)piperazin-1-yl)ethan-1-one
- Key Differences :
- Replaces the piperidine core with a piperazine ring.
- Incorporates a bromobenzoyl group instead of bromopyrimidine.
- Impact :
Pyridin-2(1H)-one Derivatives
- Examples: 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one
- Key Differences: Replaces the indole moiety with a pyridinone scaffold. Substitutes bromopyrimidine with chlorophenyl or acetylphenyl groups.
- Impact: Pyridinone cores are associated with anti-inflammatory and analgesic properties, diverging from the indole’s typical serotoninergic activity.
Comparative Data Table
Research Implications
- Structural Modifications : Bromine in the target compound may confer electrophilic reactivity, useful in covalent inhibitor design but posing metabolic stability challenges.
- Pharmacological Profiles: Indole-containing analogs (target compound, RCS-8 isomers) are more likely to interact with monoamine receptors, whereas pyridinone/pyrimidine derivatives may target kinases or inflammatory pathways.
- Synthetic Feasibility : Piperidine/piperazine cores are synthetically accessible via reductive amination or nucleophilic substitution, as demonstrated in related compounds .
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